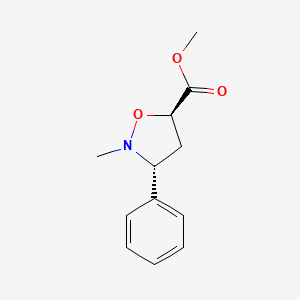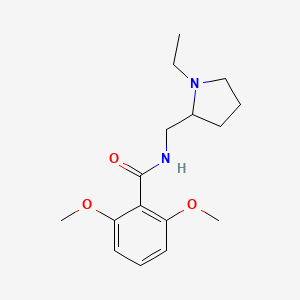![molecular formula C18H14N4 B12901371 3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine CAS No. 95234-61-0](/img/structure/B12901371.png)
3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and triazine rings in its structure contributes to its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-diphenylimidazo[1,2-b][1,2,4]triazine with formaldehyde . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its chemical properties.
Substitution: It can participate in substitution reactions where one or more substituents on the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its reactivity or stability.
Aplicaciones Científicas De Investigación
3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic transformations.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. For example, its derivatives have been shown to interact with enzymes and receptors involved in cancer cell proliferation, leading to their potential use as anticancer agents .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diphenylimidazo[1,2-b][1,2,4]triazine: Lacks the methyl group at the 3-position.
3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine derivatives: Various derivatives with different substituents at the 3-position or on the phenyl rings.
Uniqueness
The presence of the methyl group at the 3-position in this compound distinguishes it from other similar compounds
Propiedades
Número CAS |
95234-61-0 |
|---|---|
Fórmula molecular |
C18H14N4 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
3-methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C18H14N4/c1-13-17(15-10-6-3-7-11-15)21-22-12-16(20-18(22)19-13)14-8-4-2-5-9-14/h2-12H,1H3 |
Clave InChI |
VBXTXCWSQMRYFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC(=CN2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine](/img/structure/B12901301.png)
![2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12901303.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine](/img/structure/B12901311.png)
![Imidazo[1,2-a]pyrimidin-5-amine, N-(phenylmethyl)-](/img/structure/B12901314.png)

![1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one](/img/structure/B12901327.png)
![2-(Pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12901332.png)





